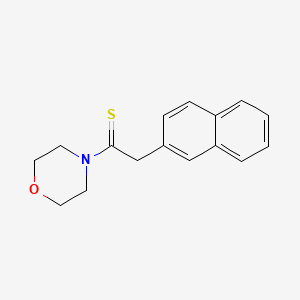

4-(2-Naphthylthioacetyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5399-06-4 |

|---|---|

Molecular Formula |

C16H17NOS |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-naphthalen-2-ylethanethione |

InChI |

InChI=1S/C16H17NOS/c19-16(17-7-9-18-10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13/h1-6,11H,7-10,12H2 |

InChI Key |

KNOXZDXUPYCGGF-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=S)CC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1COCCN1CC(=S)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Contextualization Within the Morpholine Core Structure

The morpholine (B109124) ring is a six-membered heterocycle containing both an amine and an ether functional group. e3s-conferences.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of approved drugs and biologically active compounds. researchgate.net Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The presence of the ether oxygen and the amine nitrogen allows for hydrogen bonding, which can be crucial for molecular recognition at biological targets. e3s-conferences.org

Table 1: Physicochemical Properties of Morpholine

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 129 °C |

| Melting Point | -5 °C |

| Solubility | Miscible in water |

Note: Data sourced from publicly available chemical databases.

Significance of Naphthyl Containing Organic Thioamides

The introduction of a naphthalene (B1677914) ring and a thioamide linkage further enhances the potential chemical interest of 4-(2-Naphthylthioacetyl)morpholine.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a common feature in many biologically active compounds. Current time information in Bangalore, IN. Its large, planar, and lipophilic surface can engage in π-π stacking and hydrophobic interactions with biological macromolecules like proteins and nucleic acids. Current time information in Bangalore, IN. This has led to the development of numerous naphthalene-containing drugs with a wide range of therapeutic applications, including anti-inflammatory (e.g., naproxen), antifungal (e.g., naftifine), and antihypertensive (e.g., propranolol) agents. Current time information in Bangalore, IN. The incorporation of a naphthalene group can significantly influence a molecule's biological activity and target specificity.

The thioamide group (-C(=S)N<), an isostere of the more common amide bond, offers unique chemical properties. The substitution of the carbonyl oxygen with a sulfur atom alters the electronic and steric characteristics of the functional group. Thioamides are known to have a higher propensity for cis-trans isomerism and can act as better hydrogen bond acceptors in certain contexts. In medicinal chemistry, this substitution can lead to enhanced biological activity, improved metabolic stability, or altered receptor binding affinities. researchgate.net The synthesis of thioamides, for instance via the use of Lawesson's reagent, is a standard transformation in organic synthesis. google.com

The combination of a naphthalene ring with a thioacetamide-like structure is found in various research compounds. For instance, 1-[aryl(thioacetamido)methyl]-2-naphthol derivatives have been synthesized and are recognized as precursors to biologically important γ-amino alcohols. e3s-conferences.org

Overview of Current Research Trajectories for the Compound

General Synthetic Routes to N-Acylmorpholine Derivatives

N-acylmorpholines are a well-established class of compounds, often utilized as intermediates in organic synthesis and as final products in medicinal chemistry. Their synthesis is typically straightforward and high-yielding. The most common and widely adopted method involves the acylation of morpholine with an appropriate acylating agent.

This is generally achieved through the reaction of morpholine with an acyl chloride, anhydride, or a carboxylic acid activated by a coupling agent. The reaction of morpholine with an acyl chloride is particularly common due to the high reactivity of the acyl chloride, often proceeding rapidly at room temperature in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Alternatively, amide coupling reagents are extensively used to facilitate the reaction between a carboxylic acid and morpholine. This approach is often preferred when the corresponding acyl chloride is unstable or difficult to prepare. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium/aminium-based reagents (e.g., HBTU, HATU) are also highly effective for this transformation, offering fast reaction times and high yields.

Specific Synthetic Pathways for this compound

While literature specifically detailing the synthesis of this compound is not extensively published, its structure suggests a logical and efficient two-step synthetic sequence based on standard organic chemistry reactions. The most probable pathway involves the initial synthesis of the key intermediate, (2-naphthylthio)acetic acid, followed by its amidation with morpholine.

The synthesis of the (2-naphthylthio)acetic acid precursor is typically achieved via a nucleophilic substitution reaction. 2-Naphthalenethiol is reacted with a haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or chloroacetic acid. This reaction, a Williamson ether synthesis analogue for thioethers, is usually conducted in the presence of a base like sodium hydroxide (B78521), potassium carbonate, or sodium ethoxide, in a polar solvent such as ethanol, acetone, or dimethylformamide (DMF). The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the halide from the acetic acid derivative. If an ester like ethyl bromoacetate is used, a subsequent hydrolysis step under basic or acidic conditions is required to yield the carboxylic acid.

Once the (2-naphthylthio)acetic acid intermediate is obtained and purified, it is coupled with morpholine using one of the standard amide bond formation protocols described in the previous section. The choice of coupling agent and conditions can be optimized to maximize yield and purity.

For the second step, the amidation of (2-naphthylthio)acetic acid with morpholine, several conditions can be optimized for efficiency. The use of uronium or phosphonium-based coupling reagents like HATU or PyBOP in aprotic polar solvents such as DMF or dichloromethane (B109758) (DCM) at room temperature is a modern and highly effective method. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the morpholine nitrogen. An organic base, typically a non-nucleophilic one like N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize any acidic species and facilitate the reaction.

The table below illustrates a comparative overview of different coupling systems that could be applied for this synthesis, based on common practices in amide bond formation.

| Coupling System | Solvent | Base | Temperature (°C) | Typical Yield Range | Notes |

| EDC/HOBt | DMF or DCM | DIPEA | 0 to 25 | 80-95% | A classic, cost-effective method. |

| HATU | DMF | DIPEA | 25 | 90-99% | Highly efficient, rapid reaction times. |

| PyBOP | DCM | DIPEA | 25 | 85-98% | Less allergenic than some other phosphonium (B103445) reagents. |

| SOCl₂ then Morpholine | Toluene | Pyridine | 0 to 80 | 75-90% | Involves formation of the intermediate acyl chloride. |

Precursor Reactivity (S-alkylation): The first step relies on the nucleophilicity of 2-naphthalenethiol. The thiol proton is acidic (pKa ~6-7), and its removal by a suitable base generates the thiolate anion. This anion is a soft nucleophile, making it highly effective in SN2 reactions with alkyl halides like ethyl bromoacetate. The reactivity is high, and the reaction generally proceeds smoothly under mild conditions. The primary intermediate is the S-alkylated ester, ethyl (2-naphthylthio)acetate, which can be isolated or directly hydrolyzed to the carboxylic acid.

Intermediate Formation (Amidation): In the second step, the carboxylic acid group of (2-naphthylthio)acetic acid must be activated to react with the relatively weak nucleophile, morpholine. Coupling agents like EDC or HATU achieve this by forming a highly reactive intermediate. With EDC, an O-acylisourea intermediate is formed. This intermediate is susceptible to nucleophilic attack by morpholine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt or HOAt traps the O-acylisourea to form an activated ester, which is more stable to rearrangement but highly reactive towards amines, thus improving the efficiency of the desired amidation.

Diastereoselective and Regioselective Approaches in Synthesis

The parent compound, this compound, is achiral and has unambiguous regiochemistry based on the starting material, 2-naphthalenethiol. However, diastereoselective and regioselective considerations become critical when synthesizing more complex analogues.

Regioselectivity: If a substituted naphthalenethiol is used (e.g., a dihydroxynaphthalene), the initial S-alkylation step must be controlled to ensure reaction at the desired thiol group over any hydroxyl groups, or at one of two non-equivalent thiol groups. This is typically achievable due to the higher nucleophilicity of the thiolate anion compared to a phenoxide. Furthermore, electrophilic aromatic substitution on the naphthalene ring of the final compound would require careful consideration of the directing effects of the thioether and amide groups to control the position of the new substituent.

Diastereoselectivity: Diastereoselectivity would be a key consideration if the morpholine ring or the acetyl linker were to be substituted with chiral centers. For instance, if a chiral α-bromo acid derivative were used in the initial alkylation step, or if a chiral substituted morpholine were used in the amidation, a pair of diastereomers could be formed. Controlling the stereochemical outcome would require the use of chiral auxiliaries, stereoselective catalysts, or a chiral starting material pool to favor the formation of one diastereomer over the other.

Advances in Green Chemistry Methodologies for Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound and its analogues.

For the amidation step, the development of catalytic direct amidation methods that avoid the use of stoichiometric coupling agents is a major focus. These methods generate water as the only byproduct, significantly improving atom economy. Boric acid and other borate (B1201080) derivatives have been explored as catalysts for such direct amidations, often requiring azeotropic removal of water at elevated temperatures.

The use of greener solvents is another key aspect. Replacing traditional polar aprotic solvents like DMF and DCM with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (for certain catalytic systems) can significantly reduce the environmental impact of the synthesis.

Biocatalysis, using enzymes like lipases, offers a highly selective and green alternative for amide bond formation under mild conditions. A lipase (B570770) could potentially catalyze the reaction between an ester of (2-naphthylthio)acetic acid and morpholine in a non-polar organic solvent, often with high selectivity and minimal byproducts.

The table below summarizes some green chemistry approaches applicable to the synthesis.

| Green Approach | Application | Advantage |

| Catalytic Direct Amidation | Amide bond formation | Water is the only byproduct; high atom economy. |

| Use of Greener Solvents | Both S-alkylation and amidation steps | Reduced environmental impact and toxicity. |

| Biocatalysis (e.g., Lipase) | Amide bond formation | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| Flow Chemistry | Entire synthetic sequence | Improved heat transfer, safety, and potential for automation. |

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be performed in a more efficient, sustainable, and environmentally responsible manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The aromatic protons of the 2-substituted naphthalene ring are expected to resonate in the downfield region, typically between δ 7.5 and 8.0 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The methylene (B1212753) protons of the thioacetyl group (-S-CH₂-C(O)-) would likely appear as a singlet at approximately δ 3.8-4.2 ppm. The protons of the morpholine ring are anticipated to show two distinct multiplets. The four protons adjacent to the oxygen atom are expected to be in the range of δ 3.6-3.8 ppm, while the four protons adjacent to the nitrogen atom would likely appear slightly upfield, around δ 3.4-3.6 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthyl-H | 7.5 - 8.0 | Multiplet |

| -S-CH₂-C(O)- | 3.8 - 4.2 | Singlet |

| Morpholine (-CH₂-O-) | 3.6 - 3.8 | Multiplet |

| Morpholine (-CH₂-N-) | 3.4 - 3.6 | Multiplet |

Note: These are predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, a theoretical spectrum can be constructed by considering the characteristic chemical shifts of the functional groups.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the range of δ 168-172 ppm. The carbons of the naphthalene ring would produce a series of signals between δ 125 and 135 ppm. The methylene carbon of the thioacetyl linker is predicted to resonate around δ 35-40 ppm. The morpholine ring carbons would give rise to two signals, with the carbons adjacent to the oxygen atom appearing at approximately δ 66-68 ppm and those adjacent to the nitrogen at around δ 45-48 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| -C=O | 168 - 172 |

| Naphthyl-C | 125 - 135 |

| -S-CH₂- | 35 - 40 |

| Morpholine (-CH₂-O-) | 66 - 68 |

| Morpholine (-CH₂-N-) | 45 - 48 |

Note: These are predicted values and may differ from experimental results.

Application of Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the intricate connectivity within the molecule, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton networks within the naphthalene and morpholine rings.

HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the carbon signals.

HMBC: This experiment would identify longer-range (2-3 bond) correlations between protons and carbons, providing crucial information about the connectivity of the different structural fragments, for instance, confirming the link between the thioacetyl methylene protons and the carbonyl carbon, as well as the carbons of the naphthyl and morpholine rings.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a molecular fingerprint and identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The National Institute of Standards and Technology (NIST) WebBook provides access to an experimental IR spectrum for this compound. nist.gov

A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1640-1680 cm⁻¹. The C-N stretching vibration of the morpholine ring would likely be observed around 1115 cm⁻¹. The C-O-C stretching of the ether linkage within the morpholine ring would give a characteristic band around 1280-1300 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine and acetyl groups would appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | 1640 - 1680 |

| C-N (Morpholine) | ~1115 |

| C-O-C (Ether) | 1280 - 1300 |

| Aromatic C-H | >3000 |

| Aliphatic C-H | 2850 - 3000 |

| C-S | 600 - 800 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is not available, a theoretical analysis suggests several key features.

The symmetric stretching vibrations of the naphthalene ring would be expected to produce strong Raman signals in the 1300-1600 cm⁻¹ region. The C-S stretching vibration, often weak in IR, can sometimes give a more prominent signal in Raman spectra. The breathing modes of the morpholine ring would also be Raman active. The C=O stretching vibration would also be present, though its intensity can vary.

A comprehensive structural analysis using Raman spectroscopy would benefit from computational modeling to predict the vibrational modes and their corresponding intensities, which could then be compared with experimental data for a complete assignment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. In the analysis of this compound, the molecular ion peak and the subsequent fragmentation provide critical information about its constituent parts.

Under typical electron ionization (EI) conditions, the molecule is expected to exhibit a distinct molecular ion peak. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the amide bond, the thioether linkage, and fragmentation within the morpholine ring. Alpha-cleavage is a common fragmentation pattern for amines and ethers, which could lead to the opening of the morpholine ring. libretexts.org The presence of the naphthalene group, a stable aromatic system, would result in prominent corresponding fragment ions. libretexts.org

A plausible fragmentation pattern would involve the initial loss of the morpholine ring, followed by further fragmentation of the naphthylthioacetyl moiety. The fragmentation pathways are crucial for confirming the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Structural Formula of Fragment |

| 287 | [M]+• (Molecular Ion) | C16H17NOS+• |

| 201 | [M - C4H8NO]+ | [C12H9S]+ |

| 157 | [C10H7S]+ | Naphthylthio cation |

| 129 | [C10H7CH2]+ | Naphthylmethyl cation |

| 86 | [C4H8NO]+ | Morpholinoyl cation |

| 57 | [C4H9]+ | Butyl cation (from morpholine ring fragmentation) |

This table is generated based on predicted fragmentation patterns and has not been confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The structure of this compound contains several chromophores that are expected to give rise to a characteristic UV-Vis spectrum.

The primary chromophore in this molecule is the naphthalene ring system. Aromatic compounds like naphthalene exhibit strong absorption bands due to π → π* transitions. uzh.ch The thioether (-S-) and amide (-C=O) groups also possess non-bonding electrons (n electrons) which can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions. youtube.com The solvent environment can influence the position of these absorption bands; polar solvents can cause a shift in the wavelength of maximum absorption (λmax). researchgate.net

The UV-Vis spectrum of this compound is predicted to show strong absorptions in the ultraviolet region, characteristic of the naphthalene moiety, with potential shoulder peaks or weaker bands corresponding to the n → π* transitions of the carbonyl and thioether groups.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Type of Electronic Transition | Associated Chromophore |

| ~220 | π → π | Naphthalene Ring |

| ~280 | π → π | Naphthalene Ring |

| ~310 | n → π | Carbonyl Group (Amide) |

| ~240 | n → σ | Thioether Group |

This table is generated based on predicted electronic transitions and has not been confirmed by experimental data.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure Investigations

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. springernature.com It is element-specific and can provide detailed information about the coordination environment, oxidation state, and bond distances of the absorbing atom. For this compound, XAS studies could be performed at the K-edges of sulfur (S), nitrogen (N), and oxygen (O).

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would provide information about the oxidation state and coordination geometry of the sulfur, nitrogen, and oxygen atoms. For instance, the S K-edge XANES would be sensitive to the oxidation state of the sulfur atom (i.e., whether it exists as a sulfide (B99878), sulfoxide (B87167), or sulfone). The N and O K-edge XANES would provide insights into the local electronic structure of the morpholine ring and the amide group.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. Analysis of the EXAFS data could precisely determine the S-C, N-C, and O=C bond lengths and the coordination numbers of these atoms.

Table 3: Potential Information from X-ray Absorption Spectroscopy (XAS) of this compound

| XAS Edge | Information from XANES | Information from EXAFS |

| S K-edge | Oxidation state of sulfur, local symmetry around sulfur. | S-C bond distances, coordination number of sulfur. |

| N K-edge | Local electronic structure of the nitrogen atom in the morpholine ring. | N-C bond distances within the morpholine ring. |

| O K-edge | Local electronic structure of the oxygen atom in the morpholine ring and the carbonyl group. | O=C and O-C bond distances. |

This table outlines the potential information that could be obtained from XAS, as experimental data is not available.

Computational and Theoretical Investigations of 4 2 Naphthylthioacetyl Morpholine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the molecular properties of a compound in the absence of experimental data. For 4-(2-Naphthylthioacetyl)morpholine, these calculations can provide valuable insights into its electronic structure, geometry, and theoretical spectra.

Electronic Structure Properties and Orbital Analysis

The electronic properties of this compound are determined by the interplay of the morpholine (B109124) ring, the thioacetyl linker, and the naphthyl group. Studies on analogous compounds provide a basis for understanding these properties. For instance, DFT calculations on 4-Acetylmorpholine, a fragment of the target molecule, reveal how the acetyl group influences the electronic environment of the morpholine ring. researchgate.net The process of acetylation has been shown to increase the total energy, heat capacity, and entropy of the morpholine molecule. researchgate.net Furthermore, acetylation increases the dipole moment, suggesting a higher reactivity for the acetylated compound. researchgate.net

In a quantum-chemical investigation of methyl phenyl sulfide (B99878), which serves as a simple model for the naphthylthio- portion, the electronic structure around the sulfur atom is a key determinant of reactivity. pleiades.online The study indicated a situation between free rotation around the Csp2–S bond and restricted rotation with a low energy barrier. pleiades.online For this compound, the larger naphthyl group would likely introduce more significant steric and electronic effects, influencing the electron distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

A DFT study on the adsorption of various organic sulfides, including thiophene (B33073) and its analogues, provides further insight into the electronic behavior of sulfur-containing aromatic compounds. nih.gov The study showed that the nature of the interaction is primarily van der Waals forces, with π-π interactions playing a significant role for aromatic sulfides. nih.gov

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis from Analogous Compounds |

| Dipole Moment | Increased compared to unsubstituted morpholine | Acetylation of morpholine increases the dipole moment, indicating higher reactivity. researchgate.net |

| HOMO-LUMO Gap | Moderate to low | The presence of the naphthyl and thioether groups would likely lower the energy gap, suggesting potential for chemical reactivity. |

| Electron Density | Concentrated around the oxygen and nitrogen atoms of the morpholine ring, the sulfur atom, and the π-system of the naphthyl group. | General principles of electronegativity and aromatic systems. |

Molecular Geometry Optimization and Conformational Analysis

A study on 4-acryloyl morpholine showed that the energy difference between chair equatorial and chair axial conformers could be calculated using DFT methods. pleiades.online For this compound, similar conformational analyses would be necessary to identify the lowest energy structures. The rotational freedom around the C-S, S-C, and C-N bonds would lead to a complex potential energy surface with multiple local minima.

Table 2: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value/Characteristic | Basis from Analogous Compounds |

| Morpholine Conformation | Predominantly chair conformation | Common for six-membered heterocyclic rings. wikipedia.org |

| Bond Lengths (C-N, C-O, C-S) | Within standard ranges for similar functional groups | Based on general principles and data from related crystal structures. |

| Dihedral Angles | Key determinant of overall shape, influenced by steric hindrance from the naphthyl group. | Conformational analysis of similar flexible molecules. |

Theoretical Prediction of Vibrational and Electronic Spectra

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. These predicted spectra can be invaluable for identifying the compound and for interpreting experimental spectroscopic data.

For 4-Acetylmorpholine, both FT-IR and FT-Raman spectra have been recorded and compared with theoretical results from DFT calculations, showing good agreement. researchgate.net Similar calculations for this compound would allow for the assignment of characteristic vibrational modes to specific functional groups, such as the C=O stretch of the acetyl group, the C-N and C-O stretches of the morpholine ring, and the vibrations of the naphthyl group.

The electronic spectrum, predicted by time-dependent DFT (TD-DFT), would likely show absorptions in the UV region due to the π-π* transitions of the naphthalene (B1677914) chromophore. The position and intensity of these absorptions would be sensitive to the substitution pattern and the molecular conformation.

Molecular Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org While no specific docking studies on this compound are available, research on other morpholine derivatives provides a framework for how this compound might interact with biological targets.

Morpholine-containing compounds have been investigated as inhibitors of various enzymes. mdpi.com For example, molecular docking studies of morpholine derivatives have been performed against targets like the main protease of SARS-CoV-2. gyanvihar.org These studies typically show that the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the active site of a protein. gyanvihar.org

In a hypothetical docking study of this compound, the morpholine ring could act as a hydrogen bond acceptor. The naphthyl group, being large and hydrophobic, would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The thioether linkage and the carbonyl group of the acetyl moiety could also participate in hydrogen bonding or dipole-dipole interactions.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Morpholine Ring | Hydrogen Bonding (acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Naphthyl Group | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Thioether Linkage | Hydrophobic Interactions, potential weak hydrogen bonding | - |

| Carbonyl Group | Hydrogen Bonding (acceptor) | Serine, Threonine, Asparagine, Glutamine |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. scispace.com An MD simulation of this compound in a solvent, such as water, would reveal its conformational dynamics and how it interacts with the surrounding solvent molecules.

Studies on morpholine in aqueous environments have shown that it can act as a proton acceptor, forming hydrogen bonds with water molecules. atamankimya.com For this compound, the polar morpholine and acetyl groups would be expected to be well-solvated, while the nonpolar naphthyl group would have a more ordered solvent shell due to the hydrophobic effect.

MD simulations can also be used to explore the stability of a ligand-protein complex identified through molecular docking. acs.org By simulating the complex over time, one can assess the stability of the binding pose and the key interactions that contribute to binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net While no QSAR models have been developed specifically for derivatives of this compound, the principles can be illustrated through studies on other morpholine-containing compounds.

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that descriptors such as polarization, dipole moment, lipophilicity, and energy parameters had the most significant effect on antioxidant activity. pensoft.netresearchgate.net The study found that antioxidant activity increased with decreasing molecular volume, area, and lipophilicity, and with increasing dipole moment. pensoft.netresearchgate.net

Should a series of this compound derivatives be synthesized and tested for a particular biological activity, a QSAR model could be developed to guide the design of more potent analogues. Molecular descriptors for such a model would include:

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

By identifying the key descriptors that correlate with activity, a predictive QSAR model can be built to estimate the activity of yet-unsynthesized derivatives, thereby prioritizing synthetic efforts.

Reactivity Profile and Mechanistic Studies of 4 2 Naphthylthioacetyl Morpholine

Nucleophilic and Electrophilic Reactivity of the Morpholine (B109124) Moiety

The morpholine moiety in 4-(2-naphthylthioacetyl)morpholine is an N-acylmorpholine. The presence of the acetyl group significantly modifies the chemical properties of the morpholine nitrogen compared to its parent amine.

Nucleophilic Character: In a simple morpholine molecule, the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. However, in this compound, this lone pair is delocalized by resonance with the adjacent carbonyl group. This amide resonance drastically reduces the basicity and nucleophilicity of the nitrogen atom. Consequently, the nitrogen is unlikely to act as a strong nucleophile or base in typical reactions. Protonation, if it occurs, will preferentially happen at the carbonyl oxygen rather than the nitrogen due to the greater stability of the resulting cation.

Electrophilic Character: While the nitrogen atom itself is not electrophilic, the adjacent carbonyl carbon is a significant electrophilic center. The polarization of the carbon-oxygen double bond, enhanced by the electron-withdrawing nature of the oxygen and the resonance stabilization of the amide, makes this carbon susceptible to attack by strong nucleophiles. A primary example of this reactivity is the hydrolysis of the amide bond under acidic or basic conditions.

Under basic conditions, a nucleophile (e.g., a hydroxide (B78521) ion) attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation leads to the cleavage of the amide bond, yielding a morpholinium salt and a 2-naphthylthioacetate salt. The general mechanism for base-catalyzed hydrolysis of N-acylmorpholines proceeds as follows:

Nucleophilic attack of hydroxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the morpholine anion.

Proton transfer to form morpholine and the carboxylate anion.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon and facilitates attack by a weak nucleophile like water.

Chemical Transformations Involving the Naphthylthioacetyl Moiety

The naphthylthioacetyl moiety offers several sites for chemical transformation, primarily centered around the sulfur atom and the adjacent methylene (B1212753) group.

Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. libretexts.orgmasterorganicchemistry.com Common reagents for these transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium hypochlorite (B82951). nih.govacs.org The reaction proceeds in a stepwise manner:

Thioether to Sulfoxide: this compound + [O] → 4-(2-Naphthylsulfinylacetyl)morpholine

Sulfoxide to Sulfone: 4-(2-Naphthylsulfinylacetyl)morpholine + [O] → 4-(2-Naphthylsulfonylacetyl)morpholine

The electron-rich naphthyl group can influence the rate of this oxidation. The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. rsc.org

C-S Bond Cleavage: The carbon-sulfur bond in aryl thioethers can be cleaved under certain catalytic conditions. For instance, transition-metal catalysts, such as palladium or nickel, can facilitate the cross-coupling of the thioether with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.org This can result in the replacement of the naphthylthio group.

Reactions at the α-Carbon: The methylene group (—CH₂—) adjacent to the carbonyl group has acidic protons. In the presence of a strong base, this position can be deprotonated to form an enolate. This enolate intermediate can then react with various electrophiles (e.g., alkyl halides), allowing for the introduction of substituents at the α-position.

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

Amide Hydrolysis: The hydrolysis of amides is generally a slow process at neutral pH. The rate is significantly increased under acidic or basic conditions. The alkaline hydrolysis of amides, such as N-acylmorpholines, typically follows second-order kinetics, being first order in both the amide and the hydroxide ion. uv.es The activation energy for the alkaline hydrolysis of simple alkyl amides is typically in the range of 65-85 kJ/mol.

Table 1: Representative Kinetic Data for Related Amide Hydrolysis

| Reaction | Conditions | Rate Law | Representative Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| Base Hydrolysis of N-acetylmorpholine | 1.0 M NaOH, 25 °C | Rate = k[Amide][OH⁻] | ~1 x 10⁻³ M⁻¹s⁻¹ | ~70 kJ/mol |

| Acid Hydrolysis of N-acetylmorpholine | 1.0 M HCl, 80 °C | Rate = k[Amide][H⁺] | ~5 x 10⁻⁵ M⁻¹s⁻¹ | ~80 kJ/mol |

Note: These values are illustrative and based on general data for N-acylmorpholines.

Thioether Oxidation: The kinetics of thioether oxidation are highly dependent on the oxidant and the electronic nature of the aryl group. Oxidation by hydrogen peroxide can be slow under physiological conditions, with half-lives potentially on the order of hours. nih.govacs.org In contrast, stronger oxidants like hypochlorite can oxidize thioethers much more rapidly, with second-order rate constants that are several orders of magnitude higher. nih.govacs.org

Table 2: Representative Kinetic Data for Aryl Thioether Oxidation

| Reaction | Oxidant | Rate Law | Representative Second-Order Rate Constant (k) |

|---|---|---|---|

| Phenyl methyl sulfide (B99878) → Sulfoxide | H₂O₂ | Rate = k[Thioether][H₂O₂] | ~0.02 M⁻¹s⁻¹ |

| Phenyl methyl sulfide → Sulfoxide | NaOCl | Rate = k[Thioether][NaOCl] | >10⁴ M⁻¹s⁻¹ |

Note: These values are for a model aryl thioether and serve to illustrate the dramatic effect of the oxidant on reaction rates. nih.gov

Thermodynamically, the oxidation of a thioether to a sulfoxide and then to a sulfone are typically exothermic processes. The S-S single bond in disulfides is significantly stronger than the O-O bond in peroxides, making disulfide formation from thiols thermodynamically favorable. libretexts.org

Investigation of Reaction Intermediates and Transition State Structures

Mechanistic understanding of the reactions of this compound relies on identifying the transient species that connect reactants to products.

Amide Hydrolysis Intermediates: As mentioned, the key intermediate in both acid- and base-catalyzed amide hydrolysis is a tetrahedral intermediate . In the base-catalyzed pathway, this intermediate is an anionic species with a negative charge on the oxygen atom derived from the carbonyl group. In the acid-catalyzed pathway, the intermediate is neutral, formed by the attack of water on the protonated carbonyl. The rate-determining step is typically the formation or breakdown of this tetrahedral intermediate.

Thioether Oxidation Intermediates: The mechanism of thioether oxidation by reagents like hydrogen peroxide is thought to involve a direct oxygen transfer. The transition state for this reaction involves the approach of the oxidant to the sulfur atom. For oxidations catalyzed by metal complexes, the reaction may proceed through an intermediate where the sulfur atom is coordinated to the metal center.

Enolate Formation: The reaction at the α-carbon proceeds through an enolate intermediate . This planar species has its negative charge delocalized between the α-carbon and the carbonyl oxygen. The geometry of this intermediate and the nature of the cation associated with it can influence the stereochemical outcome of subsequent reactions with electrophiles.

Transition States in C-S Bond Reactions: In transition-metal-catalyzed cross-coupling reactions, the mechanism often involves several key steps, each with its own transition state. These can include oxidative addition of the C-S bond to the metal center, transmetalation, and reductive elimination. For instance, in a palladium-catalyzed reaction, the transition state for oxidative addition would involve the interaction of the palladium catalyst with the C-S bond, leading to its cleavage.

Structure Activity Relationship Sar and Derivative Design Based on 4 2 Naphthylthioacetyl Morpholine

Impact of Substituent Variations on the Naphthalene (B1677914) Ring System

Modifications to the naphthalene ring system have a profound impact on the biological activity of 4-(2-Naphthylthioacetyl)morpholine derivatives. The position, size, and electronic properties of substituents can alter the compound's affinity and selectivity for its target. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic density of the aromatic system, influencing key interactions such as pi-stacking.

| Substituent Position | Substituent Type | Observed Impact on Activity |

| 4-position | Halogen (e.g., Cl, F) | Increased lipophilicity, potentially enhancing cell membrane permeability. |

| 6-position | Methoxy (-OCH3) | Can act as a hydrogen bond acceptor, potentially increasing target affinity. |

| 7-position | Hydroxyl (-OH) | May introduce a key hydrogen bonding interaction, but can also increase metabolic liability. |

Influence of Modifications to the Morpholine (B109124) Ring and Thioacetyl Linker

The morpholine ring and the thioacetyl linker are also critical determinants of biological activity. The morpholine ring is often favored in drug design for its favorable physicochemical properties, including its high polarity and metabolic stability. Replacing the morpholine with other heterocyclic systems, such as piperidine (B6355638) or piperazine, can significantly alter the compound's solubility, basicity, and ability to form hydrogen bonds.

The thioacetyl linker's length, rigidity, and the nature of the sulfur atom are also crucial. The sulfur atom can act as a hydrogen bond acceptor and its oxidation state can influence the molecule's electronic properties.

| Modification | Structural Change | Potential Effect on Activity |

| Morpholine Ring | Replacement with Piperidine | Increased lipophilicity and basicity. |

| Morpholine Ring | Replacement with N-methylpiperazine | Introduction of a second basic center, potentially altering target interactions and pharmacokinetic profile. |

| Thioacetyl Linker | Replacement of Sulfur with Oxygen | Altered bond angles and electronic properties, potentially reducing activity. |

| Thioacetyl Linker | Extension of the acetyl chain | Increased flexibility, which may or may not be favorable depending on the target's binding site topology. |

Stereochemical Considerations in Derivative Design

While this compound itself is achiral, the introduction of substituents on the morpholine ring or the thioacetyl linker can create stereocenters. The stereochemistry of these new derivatives can have a significant impact on their biological activity. Enantiomers of a chiral derivative can exhibit different potencies, with one enantiomer often being significantly more active than the other (eutomer vs. distomer). This is due to the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is required for optimal binding. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the development of new analogues.

Rational Design Strategies for the Development of Novel Analogues

The development of novel analogues of this compound with improved therapeutic profiles relies on rational design strategies. These strategies are informed by the SAR data discussed previously. Structure-based drug design, where the three-dimensional structure of the biological target is known, can be employed to design derivatives that fit optimally into the binding site. Ligand-based drug design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be utilized when the target structure is unknown. These computational methods help to identify the key chemical features required for activity and to predict the potency of virtual compounds before their synthesis.

Emerging Research Frontiers and Future Directions for 4 2 Naphthylthioacetyl Morpholine Studies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of amide bonds, a key step in the creation of 4-(2-Naphthylthioacetyl)morpholine, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid optimization and library generation. researchgate.netamidetech.com

Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid synthesis of numerous analogs of a target compound. researchgate.net By systematically varying the substituents on the naphthyl and morpholine (B109124) rings, these platforms can generate a library of derivatives of this compound. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, allowing researchers to quickly identify compounds with optimized biological activity.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for a Generic Thioether Amide

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Typical Yield | 60-80% | 85-95% |

| Scalability | Challenging, requires process redesign | Straightforward by numbering-up or sizing-up reactors |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, better heat dissipation |

| Process Control | Limited | Precise control over parameters |

This table presents generalized data for analogous systems to illustrate the potential benefits of flow chemistry.

Application of Advanced In Situ Spectroscopic Monitoring Techniques

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the application of advanced in situ spectroscopic monitoring techniques. ajchem-a.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for real-time analysis of the reaction mixture without the need for sampling. amidetech.com

By continuously monitoring the concentrations of reactants, intermediates, and products, researchers can gain valuable insights into the reaction pathway. For instance, in situ FTIR could be used to track the consumption of the thiol and the formation of the thioether and amide bonds, providing data to optimize reaction conditions and maximize yield. ajchem-a.com This real-time data is particularly crucial for reactions involving unstable intermediates, which may not be detectable through traditional offline analysis.

The integration of in situ spectroscopy with automated synthesis platforms creates a powerful feedback loop. The spectroscopic data can be used to automatically adjust reaction parameters in real-time, leading to a self-optimizing synthesis process. This approach not only accelerates process development but also ensures consistent product quality.

Advancements in Computational Predictive Modeling for Compound Design

Computational predictive modeling has become an indispensable tool in modern drug discovery and development. nih.gov For this compound, these methods can be employed to predict its biological activity, pharmacokinetic properties, and potential toxicity, thereby guiding the design of more effective and safer analogs. mit.edu

Molecular docking studies can predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. ajchem-a.comorganic-chemistry.org By understanding these interactions at the molecular level, researchers can design modifications to the compound's structure to enhance its binding affinity and selectivity. For example, computational models could suggest modifications to the naphthyl group to improve interactions with a specific pocket in a target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of morpholine derivatives with their observed biological activities. mit.edu These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the synthesis of the most promising candidates. Machine learning and artificial intelligence are further enhancing the predictive power of these models, enabling the analysis of vast datasets to identify subtle structure-activity relationships. acsgcipr.org

Table 2: Hypothetical Computational Predictions for Analogs of this compound

| Analog | Predicted Binding Affinity (LogP) | Predicted ADMET Risk | Rationale for Design |

| Parent Compound | -5.2 | Low | Lead structure |

| 4-Fluoro-naphthyl analog | -5.8 | Low | Enhance binding through halogen bonding |

| 3-Methyl-morpholine analog | -5.1 | Low | Introduce steric bulk to probe binding pocket |

| 6-Methoxy-naphthyl analog | -5.5 | Moderate | Improve solubility and metabolic stability |

This table represents hypothetical data to illustrate the utility of computational modeling in guiding compound design.

Exploration of Novel Reactivity Pathways and Transformations

Future research into this compound will likely involve the exploration of novel reactivity pathways and chemical transformations to access a wider range of structurally diverse analogs. While the core structure is an amide of a thioether, recent advances in synthetic methodology open up new avenues for its modification. nih.gov

For example, late-stage functionalization techniques could be employed to modify the naphthyl or morpholine rings of the parent compound directly, avoiding the need for de novo synthesis of each analog. This approach can significantly shorten synthetic routes and provide access to compounds that would be difficult to prepare using traditional methods.

Furthermore, the thioether linkage itself can be a site for further transformation. Selective oxidation of the thioether to a sulfoxide (B87167) or sulfone could lead to derivatives with altered polarity, solubility, and biological activity. masterorganicchemistry.com The reactivity of the morpholine ring, beyond its role as an amine in amide bond formation, can also be explored to introduce additional diversity. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, a key future direction for the synthesis of this compound and its derivatives will be the development of more sustainable and environmentally benign methodologies. rsc.org This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. organic-chemistry.org

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical reagents. For example, an enzymatic approach could be developed for the formation of the amide bond, operating under mild conditions and generating minimal waste.

Solvent selection also plays a crucial role in the sustainability of a synthetic process. The replacement of hazardous organic solvents with greener alternatives, such as water or bio-derived solvents, is a major focus of green chemistry research. The development of solvent-free reaction conditions for the synthesis of thioethers and amides is another promising avenue. organic-chemistry.org

By embracing these emerging technologies and methodologies, the future study of this compound can be conducted in a more efficient, informative, and sustainable manner, ultimately accelerating the discovery and development of new chemical entities with valuable applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.